molecular formula C22H23N3O8S2 B11017772 3,4,5-triethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide

3,4,5-triethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B11017772
M. Wt: 521.6 g/mol
InChI Key: LBYPBDITLPFBGZ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes ethoxy groups, a nitrophenyl sulfonyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Nitrophenyl Sulfonyl Group: This step involves the sulfonylation of the thiazole ring using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzamide Moiety: The final step is the coupling of the sulfonylated thiazole with 3,4,5-triethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

Chemistry

In organic synthesis, 3,4,5-triethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the thiazole ring and nitrophenyl sulfonyl group suggests potential activity against certain biological targets, such as enzymes or receptors.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural features may also make it suitable for use in sensors or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The nitrophenyl sulfonyl group could play a role in binding to the active site of an enzyme, while the thiazole ring might interact with other parts of the protein.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-triethoxy-N-{5-[(4-chlorophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

3,4,5-triethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide is unique due to the combination of ethoxy groups, a nitrophenyl sulfonyl group, and a thiazole ring

Properties

Molecular Formula

C22H23N3O8S2

Molecular Weight

521.6 g/mol

IUPAC Name

3,4,5-triethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C22H23N3O8S2/c1-4-31-17-11-14(12-18(32-5-2)20(17)33-6-3)21(26)24-22-23-13-19(34-22)35(29,30)16-9-7-15(8-10-16)25(27)28/h7-13H,4-6H2,1-3H3,(H,23,24,26)

InChI Key

LBYPBDITLPFBGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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